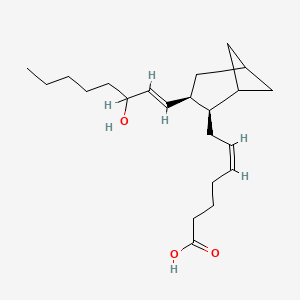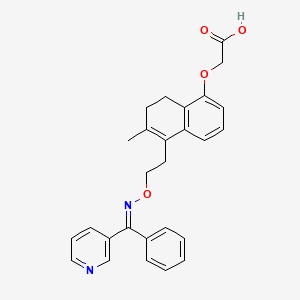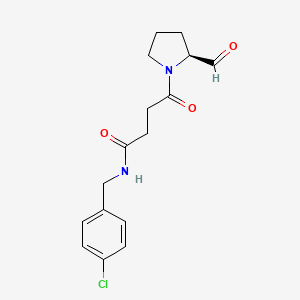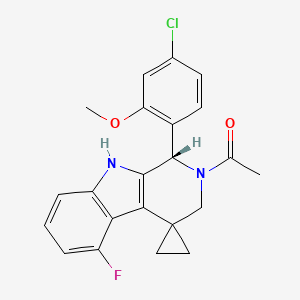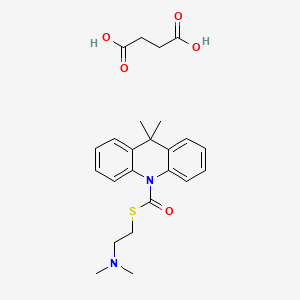
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acridine core, a dimethylaminoethyl group, and a succinate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1 typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of diphenylamine with acetone under high-temperature conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group, such as a halide.
Thioester Formation: The thioester linkage is formed by reacting the acridine derivative with a thiol compound under suitable conditions.
Succinate Addition: Finally, the succinate moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of acridone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the succinate moiety, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Acridone derivatives.
Reduction: Alcohol derivatives of the succinate moiety.
Substitution: Various substituted acridine derivatives.
科学研究应用
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions due to its unique structure and reactivity.
Ligand Chemistry: It can serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology
Fluorescent Probes: The acridine core imparts fluorescence properties, making the compound useful as a fluorescent probe in biological imaging.
DNA Intercalation: The compound can intercalate into DNA, which is valuable for studying DNA interactions and developing anticancer agents.
Medicine
Anticancer Research: Due to its ability to intercalate into DNA, the compound is being investigated for its potential as an anticancer agent.
Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties.
Industry
Dye Manufacturing: The compound’s fluorescent properties make it suitable for use in dye manufacturing.
Polymer Additives: It can be used as an additive in polymers to enhance their thermal and oxidative stability.
作用机制
The mechanism of action of 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1 involves several molecular targets and pathways:
DNA Intercalation: The acridine core intercalates into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in DNA replication and repair.
Reactive Oxygen Species (ROS) Generation: It can induce the generation of ROS, leading to oxidative stress and cell death.
相似化合物的比较
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: Shares the acridine core but lacks the dimethylaminoethyl and succinate groups.
Acridine Orange: A well-known fluorescent dye with a similar acridine core but different functional groups.
Proflavine: Another acridine derivative used as an antiseptic and in DNA studies.
Uniqueness
Functional Group Diversity: The presence of the dimethylaminoethyl and succinate groups imparts unique chemical properties and reactivity to the compound.
Versatility: Its applications span multiple fields, including chemistry, biology, medicine, and industry, making it a highly versatile compound.
属性
CAS 编号 |
38044-64-3 |
|---|---|
分子式 |
C24H30N2O5S |
分子量 |
458.6 g/mol |
IUPAC 名称 |
butanedioic acid;S-[2-(dimethylamino)ethyl] 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C20H24N2OS.C4H6O4/c1-20(2)15-9-5-7-11-17(15)22(18-12-8-6-10-16(18)20)19(23)24-14-13-21(3)4;5-3(6)1-2-4(7)8/h5-12H,13-14H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
CBVNPDBEFNYPPZ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C.C(CC(=O)O)C(=O)O |
规范 SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C.C(CC(=O)O)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Mo 1321; Mo-1321; Mo1321 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


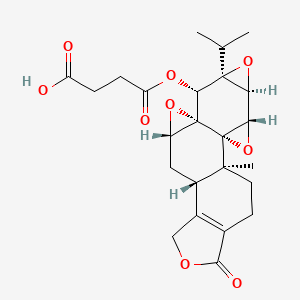
![L-Alanine, N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)
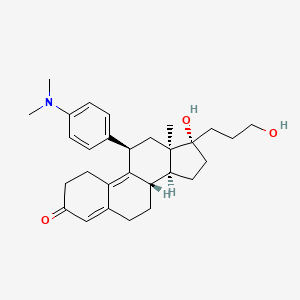
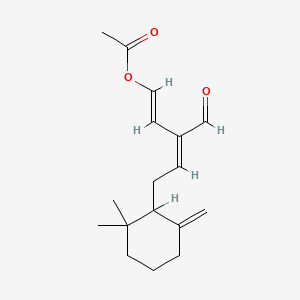
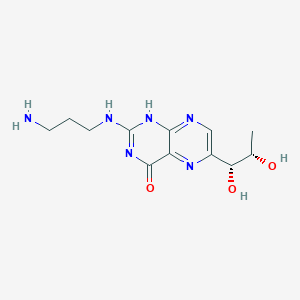
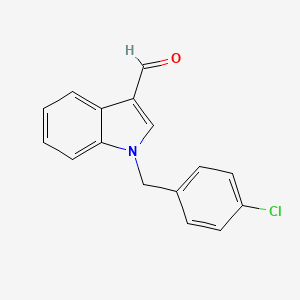
![{1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B1677299.png)
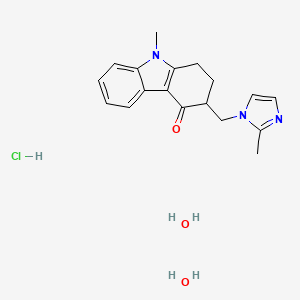
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B1677303.png)
![(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677304.png)
